molecular formula C5H2Cl3NO2 B12562895 2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one CAS No. 144285-56-3

2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one

Cat. No.: B12562895
CAS No.: 144285-56-3
M. Wt: 214.43 g/mol
InChI Key: MTDPESUOGSUHBQ-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one is a chlorinated derivative of hydroxypyridinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one typically involves chlorination reactions starting from pyridinone derivatives. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the hydroxyl group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-1-hydroxypyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloropyridine: Lacks the hydroxyl group but shares the chlorination pattern.

    1-Hydroxypyridin-4(1H)-one: Lacks the chlorine atoms but retains the hydroxyl group.

    2,3,5-Trichloro-4-pyridinol: Similar structure with slight variations in functional groups.

Properties

CAS No.

144285-56-3

Molecular Formula

C5H2Cl3NO2

Molecular Weight

214.43 g/mol

IUPAC Name

2,3,5-trichloro-1-hydroxypyridin-4-one

InChI

InChI=1S/C5H2Cl3NO2/c6-2-1-9(11)5(8)3(7)4(2)10/h1,11H

InChI Key

MTDPESUOGSUHBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1O)Cl)Cl)Cl

Origin of Product

United States

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